molecular formula Cl4H6N2Pt B092921 trans-Diamminetetrachloroplatinum CAS No. 16893-06-4

trans-Diamminetetrachloroplatinum

Katalognummer B092921
CAS-Nummer: 16893-06-4
Molekulargewicht: 305.14 g/mol
InChI-Schlüssel: STXPKGKVCYQWJV-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-Diamminetetrachloroplatinum(IV) is a platinum compound with the molecular formula Pt(NH3)2Cl4 and a molecular weight of 370.95 . It is a stereoisomer of cis-diamminetetrachloroplatinum(IV), which is known to possess antitumor activity, while the trans-stereoisomer is inactive .


Synthesis Analysis

The reduction of trans-Diamminetetrachloroplatinum(IV) by two thiol-containing amino acids, l-cysteine (Cys) and dl-homocysteine (Hcy), has been characterized . The reduction process obeys overall second-order kinetics .


Molecular Structure Analysis

The molecular structure of trans-Diamminetetrachloroplatinum(IV) is represented by the linear formula Pt(NH3)2Cl4 .


Chemical Reactions Analysis

The reduction process of trans-Diamminetetrachloroplatinum(IV) by l-cysteine (Cys) and dl-homocysteine (Hcy) has been characterized . The dependencies of the observed second-order rate constants k’ on pH have been established between pH 4.03 and 11.24 .


Physical And Chemical Properties Analysis

Trans-Diamminetetrachloroplatinum(IV) has a molecular weight of 370.95 .

Wissenschaftliche Forschungsanwendungen

Reduction of trans-Diamminetetrachloroplatinum (IV) by l-cysteine and dl-homocysteine

  • Summary of Application: This research focuses on the interactions between Pt (IV) anticancer prodrugs and important thiols .
  • Methods of Application: The reduction process of trans-diamminetetrachloroplatinum(IV), trans-[Pt(NH 3) 2 Cl 4], by l-cysteine (Cys) and dl-homocysteine (Hcy) was characterized by stopped-flow spectroscopic and ESI high-resolution mass spectral methods .
  • Results: The reduction process obeys overall second-order kinetics. The dependencies of the observed second-order rate constants k ′ on pH have been established between pH 4.03 and 11.24 .

Therapeutic and Pharmacological Studies of Tetrachloro(d,l-trans)1,2-diaminocyclohexane Platinum (IV) (Tetraplatin)

  • Summary of Application: Tetraplatin, a new platinum analogue, showed greater therapeutic efficacy after i.p. administration than either cis-dichlorodiammineplatinum (II) (cisplatin) or cis-diammine-1,1-cyclobutanedicarboxylate platinum (II) (carboplatin) in mice bearing i.p. implanted L1210 leukemia .
  • Methods of Application: The therapeutic efficacy of tetraplatin was tested in mice bearing i.p. implanted L1210 leukemia .
  • Results: At an optimal dose of 5.7 mg/kg/injection given as a single dose on days 1, 5, and 9, tetraplatin increased the median life span over controls by more than 566% with 5 of 8 long-term (50-day) survivors .

Combined Effect of trans-Diamminedichloroplatinum (II) and Hyperthermia

  • Summary of Application: Trans-Diamminedichloroplatinum (II), an inactive platinum compound, exhibited cytotoxic effect against HEP-2 human tumor cells, TA3Ha murine tumor cells, and freshly collected human ovarian carcinoma cells when combined with hyperthermia .
  • Methods of Application: The cytotoxic effect of trans-Diamminedichloroplatinum (II) was tested in combination with hyperthermia .
  • Results: The results showed that trans-Diamminedichloroplatinum (II) exhibited cytotoxic effect against HEP-2 human tumor cells, TA3Ha murine tumor cells, and freshly collected human ovarian carcinoma cells when combined with hyperthermia .

Reduction of Ormaplatin and cis-Diamminetetrachloroplatinum (IV) by Ascorbic Acid and Dominant Thiols in Human Plasma

  • Summary of Application: This research focuses on the reduction of Pt (IV) anticancer prodrugs by several dominant reductants in human plasma .
  • Methods of Application: The reductions of Pt (IV) anticancer prodrugs [Pt (dach)Cl 4] (ormaplatin/tetraplatin), cis- [Pt (NH3)2Cl4], and cis,cis,trans- [Pt (NH3)2Cl2Br2] by the several dominant reductants in human plasma have been characterized kinetically .
  • Results: A general reactivity trend of Asc < Hcy < Cys-Gly < GSH < Cys is clearly revealed for the reductions of [Pt (dach)Cl 4] and [Pt (NH 3) 2 Cl 4] at 37.0 °C and pH 7.40 .

Antitumor Activity of Diamminedichloroplatinum Isomers

  • Summary of Application: Rosenberg tested the antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
  • Methods of Application: The antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV was tested in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
  • Results: All four compounds exhibited significant antitumor activity, but cis-diamminedichloroplatinum II (cisplatin) was the most effective .

Reduction of Ormaplatin and cis-Diamminetetrachloroplatinum (IV) by Ascorbic Acid and Dominant Thiols in Human Plasma

  • Summary of Application: This research focuses on the reduction of Pt (IV) anticancer prodrugs by several dominant reductants in human plasma .
  • Methods of Application: The reductions of Pt (IV) anticancer prodrugs [Pt (dach)Cl 4] (ormaplatin/tetraplatin), cis- [Pt (NH3)2Cl4], and cis,cis,trans- [Pt (NH3)2Cl2Br2] by the several dominant reductants in human plasma have been characterized kinetically .
  • Results: A general reactivity trend of Asc < Hcy < Cys-Gly < GSH < Cys is clearly revealed for the reductions of [Pt (dach)Cl 4] and [Pt (NH 3) 2 Cl 4] at 37.0 °C and pH 7.40 .

Antitumor Activity of Diamminedichloroplatinum Isomers

  • Summary of Application: Rosenberg tested the antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
  • Methods of Application: The antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV was tested in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
  • Results: All four compounds exhibited significant antitumor activity, but cis-diamminedichloroplatinum II (cisplatin) was the most effective .

Safety And Hazards

Trans-Diamminetetrachloroplatinum(IV) is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Zukünftige Richtungen

The development of a new generation of platinum anticancer drugs is of great interest in order to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . The overall kinetic and mechanistic picture enables an in-depth understanding of the reduction process of this type of Pt (IV) anticancer prodrug .

Eigenschaften

IUPAC Name

azane;platinum(4+);tetrafluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4FH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXPKGKVCYQWJV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[F-].[F-].[F-].[F-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F4H6N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Diamminetetrachloroplatinum

CAS RN

16893-06-4
Record name Platinum(IV), diamminetetrachloro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminetetrachloroplatinum
Reactant of Route 2
trans-Diamminetetrachloroplatinum

Citations

For This Compound
9
Citations
T Lu, J Dong, C Nan, S Huo, S Shen, S Sun… - Transition Metal …, 2015 - Springer
… In this work, we report the characterization of the reduction process of trans-diamminetetrachloroplatinum(IV), trans-[Pt(NH 3 ) 2 Cl 4 ], by l-cysteine (Cys) and dl-homocysteine (Hcy), …
Number of citations: 8 link.springer.com
ACM Plooy, M van Dijk, PHM Lohman - Cancer research, 1984 - AACR
… One trans-compound [trans-diamminetetrachloroplatinum(IV)] resembled the cis complexes with respect to the overall kinetics of formation and disappearance of this type of lesion, but …
Number of citations: 242 aacrjournals.org
KL Swancutt, SP Mezyk, JJ Kiddle - Radiation research, 2010 - meridian.allenpress.com
… diamminetetrachloroplatinum(IV), trans-diamminetetrachloroplatinum(IV) and hexachloroplatinum(IV). … cis- and trans-Diamminetetrachloroplatinum(IV) and …
Number of citations: 3 meridian.allenpress.com
HC Tai - 2011 - wrap.warwick.ac.uk
Platinum(IV) complexes are usually inert and stable compounds which can be photoactive pro-drugs to produce Pt(II) species with promising anti-cancer activity. Studies of the …
Number of citations: 2 wrap.warwick.ac.uk
Y Wang, D Ma, J Sun, C Song, S Huo - Transition Metal Chemistry, 2021 - Springer
… Lu T, Dong J, Nan C, Huo S, Shen S, Sun S, Shi T (2015) Characterization of the mechanism of reduction of trans-diamminetetrachloroplatinum(IV) by cysteine and homocysteine. …
Number of citations: 1 link.springer.com
WE Cohn, K Moldave - 1984 - books.google.com
All contributors to this Series are asked to use the terminology (abbreviations and symbols) recommended by the IUPAC-IUB Commission on Biochemical Nomenclature (CBN) and ap-…
Number of citations: 12 www.google.com
AW Prestayko - Antineoplastic Agents, 1981 - Elsevier
Number of citations: 2
D Raj Joshi, N Adhikari - Asian Journal of Applied Chemistry Research, 2019
Number of citations: 5
BC Henson, JT Harris, KA Homan - Material Matters™, 2017 - sigmaaldrich-jp.com
基本的な合成は Nikoobakht や Murphy の研究に従って行いました 31, 37, 39, 51-52. これら 文献では反応条件について詳細に報告されています. 簡潔に説明すると, 臭化セチルトリメチル…
Number of citations: 0 www.sigmaaldrich-jp.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.